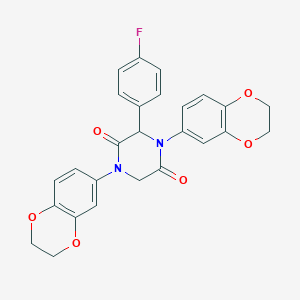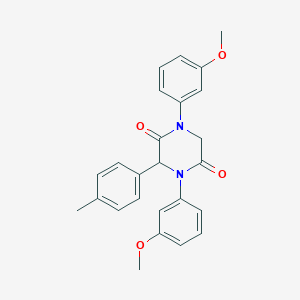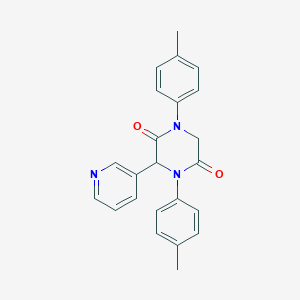![molecular formula C26H26ClN3O4 B242455 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B242455.png)
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CEP-1347 and is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a crucial signaling pathway that plays a significant role in several cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 has shown promising results in several preclinical studies, making it a potential candidate for the treatment of several diseases.
Mécanisme D'action
CEP-1347 exerts its effects by inhibiting the 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione pathway. The this compound pathway is a crucial signaling pathway that plays a significant role in several cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 inhibits the this compound pathway by binding to the ATP-binding site of this compound and preventing its activation. This inhibition leads to the downregulation of several downstream signaling pathways, ultimately leading to the prevention of neuronal death.
Biochemical and Physiological Effects:
CEP-1347 has several biochemical and physiological effects that have been extensively studied. One of the most significant effects is the prevention of neuronal death. CEP-1347 has been shown to protect neurons from oxidative stress and prevent neuronal death in several preclinical studies. Additionally, CEP-1347 has been shown to reduce inflammation and prevent the activation of several downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CEP-1347 is its potency as a 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione inhibitor. CEP-1347 has been shown to be a potent inhibitor of the this compound pathway, making it a valuable tool for studying the role of the this compound pathway in several cellular processes. However, one of the significant limitations of CEP-1347 is its potential toxicity. CEP-1347 has been shown to have toxic effects on several organs, including the liver and kidneys, making it challenging to use in vivo.
Orientations Futures
There are several future directions for the study of CEP-1347. One of the most significant areas of research is the potential use of CEP-1347 in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the potential toxicity of CEP-1347 and to develop safer 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione inhibitors. Finally, the potential use of CEP-1347 in combination with other drugs for the treatment of several diseases should be explored.
Méthodes De Synthèse
The synthesis of CEP-1347 is a complex process that involves several steps. The first step involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain 4-(2,4-dimethoxyphenyl)-1-(4-chlorophenyl)butane-1,3-diamine. This compound is then reacted with 4-dimethylaminophenyl isocyanate to form the final product, CEP-1347.
Applications De Recherche Scientifique
CEP-1347 has been extensively studied for its potential use in several scientific research applications. One of the most significant areas of research is the potential use of CEP-1347 in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Preclinical studies have shown that CEP-1347 can protect neurons from oxidative stress and prevent neuronal death, making it a potential candidate for the treatment of these diseases.
Propriétés
Formule moléculaire |
C26H26ClN3O4 |
|---|---|
Poids moléculaire |
480 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]piperazine-2,5-dione |
InChI |
InChI=1S/C26H26ClN3O4/c1-28(2)19-9-5-17(6-10-19)25-26(32)29(22-14-13-21(33-3)15-23(22)34-4)16-24(31)30(25)20-11-7-18(27)8-12-20/h5-15,25H,16H2,1-4H3 |
Clé InChI |
YYADCUUGJFSYSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)






![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)

